molecular formula C24H28N2O3 B7751338 5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7751338
M. Wt: 392.5 g/mol
InChI Key: IXPXHTIFIUQBBL-UHFFFAOYSA-N
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Description

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the hydroxy, methyl, and carboxamide groups. Common reagents used in these reactions include bromobenzene, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-N-phenyl-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
  • 5-hydroxy-2-methyl-N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

Uniqueness

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-15-7-9-18(10-8-15)25-24(28)22-17(3)29-21-12-11-20(27)19(23(21)22)14-26-13-5-4-6-16(26)2/h7-12,16,27H,4-6,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPXHTIFIUQBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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